
Enviroxime
Descripción general
Descripción
Viroxime es un compuesto químico con notables propiedades antivirales. Se utiliza principalmente en la investigación científica para estudiar infecciones causadas por virus como el virus Coxsackie y el poliovirus . La fórmula molecular de Viroxime es C17H18N4O3S, y tiene un peso molecular de 358,42 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ruta sintética exacta puede variar, pero normalmente implica el uso de reactivos como el dimetilsulfóxido (DMSO), el polietilenglicol (PEG300) y el Tween 80 . Las condiciones de reacción a menudo requieren temperaturas controladas y disolventes específicos para asegurar que se obtenga el producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de Viroxime se escala utilizando rutas sintéticas similares, pero con optimizaciones para el rendimiento y la pureza. El proceso implica reactores a gran escala y un control preciso de los parámetros de reacción para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Viroxime experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, en presencia de disolventes como el etanol.
Sustitución: Halógenos (cloro, bromo), a temperaturas controladas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Antiviral Efficacy
Enviroxime has been extensively studied for its antiviral activity against various pathogens:
- Rhinoviruses and Enteroviruses : Studies have confirmed that this compound effectively inhibits the replication of rhinoviruses and enteroviruses, including poliovirus and coxsackievirus B3. The minimum inhibitory concentration (MIC) against these viruses has been documented at low levels, indicating potent antiviral activity .
- Rubella Virus : Research demonstrated that this compound also exhibits antiviral effects against rubella virus, with specific MIC values indicating its effectiveness in cell culture models .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Controlled Trials : A controlled trial involving natural rhinovirus infections in humans showed promising results for this compound as a therapeutic agent. Participants treated with this compound exhibited reduced viral loads compared to placebo groups .
- Cell Culture Studies : In vitro studies using various cell lines (e.g., HeLa, RD cells) demonstrated that this compound significantly reduces cytopathic effects caused by viral infections. The compound's cytotoxicity was found to be relatively low, making it a candidate for further development as an antiviral drug .
- Resistance Mechanisms : Ongoing research aims to understand how certain viral strains develop resistance to this compound. This involves studying specific mutations in the viral genome that allow for continued replication despite the presence of the drug .
Comparative Data Table
The following table summarizes key findings related to this compound's antiviral activity against different viruses:
Mecanismo De Acción
Viroxime ejerce sus efectos antivirales al dirigirse a proteínas virales específicas e inhibir su función. Interfiere con el proceso de replicación de los virus, evitando que se multipliquen y se propaguen. Los objetivos moleculares incluyen enzimas virales y proteínas estructurales, que son esenciales para el ciclo de vida del virus .
Compuestos similares:
Enviroxime: Otro compuesto antiviral con un mecanismo de acción similar, que se dirige a enzimas virales.
Hipericina: Conocida por sus propiedades antivirales, particularmente contra los virus del herpes.
Brincidofovir: Un fármaco antiviral utilizado para tratar infecciones causadas por virus de ADN
Singularidad de Viroxime: Viroxime destaca por su actividad específica contra el virus Coxsackie y el poliovirus, lo que lo convierte en una herramienta valiosa en el estudio de estas infecciones. Su estructura química única le permite interactuar con proteínas virales de una manera que otros compuestos no pueden, proporcionando información sobre el desarrollo de terapias antivirales dirigidas .
Comparación Con Compuestos Similares
Enviroxime: Another antiviral compound with a similar mechanism of action, targeting viral enzymes.
Hypericin: Known for its antiviral properties, particularly against herpesviruses.
Brincidofovir: An antiviral drug used to treat infections caused by DNA viruses
Uniqueness of Viroxime: Viroxime stands out due to its specific activity against coxsackievirus and poliovirus, making it a valuable tool in the study of these infections. Its unique chemical structure allows it to interact with viral proteins in a way that other compounds may not, providing insights into the development of targeted antiviral therapies .
Actividad Biológica
Enviroxime is a synthetic antiviral compound primarily known for its activity against various RNA viruses, particularly poliovirus and rhinovirus. Its mechanism of action involves inhibiting viral replication by targeting specific viral proteins, making it a subject of interest in virology and therapeutic research.
This compound functions as an inhibitor of viral protein synthesis, specifically targeting the viral 3A protein, which is crucial for the replication of enteroviruses like poliovirus. This inhibition leads to a reduction in viral replication and cytopathic effects (CPE) in infected cell cultures.
Antiviral Efficacy
The antiviral efficacy of this compound has been demonstrated through various studies:
- Poliovirus : The minimal inhibitory concentration (MIC) of this compound against poliovirus is reported to be as low as 0.06 µg/ml in cell cultures, indicating potent antiviral activity. In studies involving HeLa and L20B cells, this compound significantly reduced CPE at this concentration .
- Rubella Virus : The MIC against rubella virus is higher at 0.125 µg/ml, suggesting that this compound is less effective against this virus compared to poliovirus .
- Rhinovirus : In clinical trials, intranasal administration of this compound showed a reduction in clinical symptoms associated with rhinovirus infections, although the overall impact on nasal secretions was not statistically significant .
Case Studies and Clinical Trials
Several controlled trials have assessed the biological activity and therapeutic potential of this compound:
- Rhinovirus Challenge Study : A double-blind placebo-controlled trial evaluated the effect of this compound on human rhinovirus type 9. Participants receiving this compound showed a significant reduction in clinical scores by day five post-infection, although results varied based on symptom onset timing .
- Natural Rhinovirus Infections : Another study tested intranasal this compound against naturally occurring rhinovirus infections, demonstrating its potential as a therapeutic agent for common colds .
- Animal Studies : Research involving Rhesus monkeys indicated that certain analogs of this compound provided oral bioavailability and were effective against Coxsackie A21 infections in mice, further supporting its antiviral properties .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Virus Type | MIC (µg/ml) | Cell Lines Used | Observations |
---|---|---|---|
Poliovirus | 0.06 | HeLa, L20B | Significant reduction in CPE |
Rubella Virus | 0.125 | HeLa, L20B | Moderate inhibition observed |
Rhinovirus Type 9 | N/A | Human volunteers | Reduction in clinical symptoms noted |
Propiedades
IUPAC Name |
(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-CAPFRKAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222628 | |
Record name | Enviroxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63198-97-0, 72301-79-2 | |
Record name | Viroxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enviroxime [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENVIROXIME | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enviroxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENVIROXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.